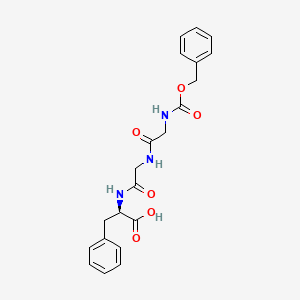

N-Cbz-glycyl-glycyl-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23N3O6 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

(2R)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m1/s1 |

InChI Key |

PARPWSYTROKYNG-QGZVFWFLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of N-Cbz-glycyl-glycyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-glycyl-glycyl-D-phenylalanine is a protected tripeptide of significant interest in the field of drug development, particularly as a cleavable linker in antibody-drug conjugates (ADCs). Its precise structure is critical to its function, dictating how it is recognized and cleaved by specific enzymes to release a therapeutic payload. This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this molecule, offering detailed experimental protocols and data interpretation guidelines.

The structure of this compound consists of a D-phenylalanine residue linked to two glycine (B1666218) units, with the N-terminus protected by a carbobenzyloxy (Cbz) group. This Cbz group is a common protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus. The D-configuration of the phenylalanine residue is a key stereochemical feature that can influence the peptide's conformation and its interaction with biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its handling, characterization, and use in further chemical synthesis or biological assays.

| Property | Value |

| Molecular Formula | C21H23N3O6 |

| Molecular Weight | 413.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Structure Elucidation Methodologies

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For a tripeptide like this compound, 1H and 13C NMR are essential for confirming the presence of the constituent amino acids and the Cbz protecting group.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Cbz-CH₂ | ~5.1 | Singlet |

| Cbz-Aromatic | ~7.3 | Multiplet |

| Gly¹ α-CH₂ | ~3.8 | Doublet |

| Gly² α-CH₂ | ~3.9 | Doublet |

| D-Phe α-CH | ~4.6 | Multiplet |

| D-Phe β-CH₂ | ~3.1 | Multiplet |

| D-Phe Aromatic | ~7.2 | Multiplet |

| Amide NHs | 6.5 - 8.5 | Broad signals |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| Cbz-C=O | ~156 |

| Cbz-CH₂ | ~67 |

| Cbz-Aromatic | 127-136 |

| Gly¹ α-C | ~44 |

| Gly¹ C=O | ~170 |

| Gly² α-C | ~43 |

| Gly² C=O | ~171 |

| D-Phe α-C | ~55 |

| D-Phe β-C | ~38 |

| D-Phe Aromatic | 126-137 |

| D-Phe C=O | ~173 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can be used to determine its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can confirm the amino acid sequence.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 414.1659 |

| [M+Na]⁺ | 436.1478 |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). Acquire the MS/MS spectrum to observe the characteristic fragment ions. The fragmentation pattern will help to confirm the amino acid sequence.

-

Data Analysis: Analyze the mass spectra to determine the accurate mass and elemental composition. Interpret the MS/MS fragmentation pattern to confirm the peptide sequence.

Visualizations

Caption: Workflow for NMR-based structure elucidation.

An In-depth Technical Guide to Cbz-Gly-Gly-D-Phe: A Core Component of Advanced Antibody-Drug Conjugate (ADC) Linker Technology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide Cbz-Gly-Gly-D-Phe (CAS Number 1802522-76-4), a critical building block in the development of enzyme-cleavable linkers for antibody-drug conjugates (ADCs). This document details its chemical properties, its role within the broader context of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, relevant experimental protocols, and its mechanism of action in targeted cancer therapy.

Introduction to Cbz-Gly-Gly-D-Phe

Cbz-Gly-Gly-D-Phe, chemically known as ((Benzyloxy)carbonyl)glycylglycyl-D-phenylalanine, is a synthetic tripeptide. Its significance in the field of biopharmaceuticals lies in its role as a key intermediate in the synthesis of protease-cleavable linkers used in ADCs. The most notable application of this motif is within the GGFG tetrapeptide linker, which is a component of the highly successful ADC, Trastuzumab deruxtecan (B607063) (Enhertu®)[1][2].

The structure of Cbz-Gly-Gly-D-Phe incorporates a benzyloxycarbonyl (Cbz) protecting group on the N-terminal glycine, which is crucial for controlled, stepwise peptide synthesis. The D-phenylalanine at the C-terminus is a key recognition site for certain lysosomal proteases.

Physicochemical Properties

A summary of the key physicochemical properties of Cbz-Gly-Gly-D-Phe is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1802522-76-4 | N/A |

| Molecular Formula | C21H23N3O6 | N/A |

| Molecular Weight | 413.42 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | N/A |

Role in Antibody-Drug Conjugate (ADC) Linker Technology

Cbz-Gly-Gly-D-Phe is an integral part of the GGFG tetrapeptide linker, a system designed for selective cleavage within the tumor cell environment. This linker connects a monoclonal antibody to a potent cytotoxic payload.

Mechanism of Action:

The GGFG linker is engineered to be stable in the systemic circulation, minimizing premature release of the cytotoxic drug and reducing off-target toxicity[3][4]. The general mechanism of an ADC employing a GGFG linker is as follows:

-

The ADC binds to a specific antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized by the cell via endocytosis.

-

The complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

-

Within the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide sequence[1][3].

-

This enzymatic cleavage liberates the cytotoxic payload from the antibody.

-

The released payload can then exert its cell-killing effect, for instance, by inhibiting DNA topoisomerase I in the case of deruxtecan[5].

Experimental Protocols

The following is a generalized protocol for the synthesis of a tripeptide like Cbz-Gly-Gly-D-Phe on a solid support. This protocol is illustrative and may require optimization for specific reagents and scales.

Materials:

-

Fmoc-D-Phe-Wang resin

-

Fmoc-Gly-OH

-

Cbz-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Glycine Coupling:

-

Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Second Glycine Coupling (Cbz-protected):

-

Repeat the Fmoc deprotection step as described above.

-

Couple Cbz-Gly-OH using the same coupling procedure as for Fmoc-Gly-OH.

-

-

Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

This protocol provides a general method to assess the cleavage of a GGFG-containing linker by Cathepsin B.

Materials:

-

GGFG-payload conjugate (substrate)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

-

Reaction Initiation: Add the GGFG-payload conjugate to the activated enzyme solution to start the reaction. The final substrate concentration should be in the low micromolar range.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

-

Analysis:

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining substrate and the released payload.

-

-

Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage.

Quantitative Data

| Parameter | Observation | Significance | Reference |

| Plasma Stability | High stability in human plasma | Minimizes premature drug release and systemic toxicity. | [3][4] |

| Lysosomal Cleavage | Efficiently cleaved by Cathepsin B and L | Ensures effective payload release in target tumor cells. | [1][3] |

| Cleavage Rate | Slower than Val-Cit linkers but highly effective | Provides a balance between stability and payload release. | [4] |

| Bystander Effect | The released payload can diffuse to neighboring tumor cells | Enhances the anti-tumor efficacy of the ADC. | [1] |

Conclusion

Cbz-Gly-Gly-D-Phe is a pivotal component in the design of advanced, enzyme-cleavable linkers for antibody-drug conjugates. Its incorporation into the GGFG tetrapeptide linker has contributed to the success of next-generation ADCs by enabling stable systemic circulation and efficient, targeted release of cytotoxic payloads within cancer cells. The synthetic and analytical protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this important class of molecules in the ongoing development of targeted cancer therapies. Further research into optimizing the sequence and properties of such peptide linkers will continue to drive innovation in the field of oncology.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

N-Cbz-glycyl-glycyl-D-phenylalanine: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Synthesis, Properties, and Application of a Key ADC Linker Component

Introduction

N-Cbz-glycyl-glycyl-D-phenylalanine is a protected tripeptide of significant interest in the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs). The carboxybenzyl (Cbz) group serves as a crucial protecting group for the N-terminus of the peptide, preventing unwanted reactions during synthesis. This tripeptide sequence is primarily utilized as a cleavable linker, designed to be stable in systemic circulation but susceptible to enzymatic cleavage upon internalization into target tumor cells. This targeted release of a cytotoxic payload is a cornerstone of modern ADC technology, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and mechanism of action of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. The molecular weight and formula are identical for both the D- and L-phenylalanine enantiomers.

| Property | Value | Reference |

| Molecular Formula | C21H23N3O6 | [1] |

| Molecular Weight | 413.43 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Spectroscopic Data | Expected Values |

| ¹H NMR | Peaks corresponding to the aromatic protons of the Cbz and phenylalanine groups, methylene (B1212753) protons of the glycine (B1666218) residues, and amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bonds and the Cbz group, aromatic carbons, and aliphatic carbons of the amino acid residues. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 414.16. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amides), C=O stretching (amides, carbamate, carboxylic acid), and aromatic C-H stretching. |

Application in Drug Development: The ADC Linker

This compound is primarily employed as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs).[2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker is a critical component that connects the antibody to the payload and dictates the stability and release mechanism of the drug.[3]

Cleavable linkers are designed to be stable in the bloodstream and only release the cytotoxic payload inside the target cancer cells.[] This is often achieved by incorporating a peptide sequence that is a substrate for enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[][6] The Gly-Gly-Phe sequence can be recognized and cleaved by these lysosomal proteases.

Mechanism of Action in an ADC Construct

The mechanism of an ADC utilizing a this compound-containing linker follows a multi-step process, ensuring targeted drug delivery.

-

Circulation & Targeting : The ADC circulates in the bloodstream, where the linker remains stable. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

-

Internalization : Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]

-

Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the degradation of the ADC.

-

Enzymatic Cleavage : Lysosomal proteases, particularly Cathepsin B, recognize and cleave the peptide linker.[] This cleavage releases the cytotoxic payload from the antibody and linker components.

-

Payload Action : The released payload can then diffuse out of the lysosome and exert its cytotoxic effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.

References

- 1. N-Cbz-glycyl-glycyl-L-phenylalanine 95% | CAS: 13171-93-2 | AChemBlock [achemblock.com]

- 2. books.rsc.org [books.rsc.org]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. iphasebiosci.com [iphasebiosci.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of N-Cbz-glycyl-glycyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: (R)-2-(2-(2-(benzyloxycarbonylamino)acetamido)acetamido)-3-phenylpropanoic acid

-

Molecular Formula: C₂₁H₂₃N₃O₆

-

Molecular Weight: 413.43 g/mol

-

Structure:

-

N-terminal protecting group: Carboxybenzyl (Cbz)

-

Amino Acid Sequence: Glycyl-glycyl-D-phenylalanine

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Cbz-glycyl-glycyl-D-phenylalanine. These predictions are based on known chemical shifts and fragmentation patterns of the individual components: the Cbz group, glycine, and D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.2-7.4 | m | 10H | Aromatic protons (Cbz and Phe) | Complex multiplet due to overlapping signals from both aromatic rings. |

| ~5.1 | s | 2H | CH₂ of Cbz group | Singlet, characteristic of the benzylic protons of the Cbz group. |

| ~4.5-4.7 | m | 1H | α-CH of D-phenylalanine | Multiplet, coupled to the β-CH₂ protons and the amide proton. |

| ~3.7-3.9 | m | 4H | α-CH₂ of both Glycine residues | May appear as overlapping multiplets or a complex signal. |

| ~2.9-3.2 | m | 2H | β-CH₂ of D-phenylalanine | Two diastereotopic protons, may appear as two separate multiplets (dd). |

| ~7.5-8.5 | br s (3H) | 3H | Amide protons (NH) | Broad signals, chemical shift is highly dependent on solvent and concentration. Exchangeable with D₂O. |

| >10 | br s | 1H | Carboxylic acid proton (COOH) | Very broad signal, may not be observed. Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Notes |

| ~170-175 | Carbonyl carbons (C=O) | Three amide carbonyls and one carboxylic acid carbonyl. |

| ~156 | Carbonyl carbon of Cbz group | Characteristic chemical shift for the urethane (B1682113) carbonyl. |

| ~136-137 | Quaternary aromatic carbons | C1 of the Cbz phenyl ring and C1' of the phenylalanine phenyl ring. |

| ~127-130 | Aromatic CH carbons | Signals for the ortho, meta, and para carbons of both phenyl rings. |

| ~67 | CH₂ of Cbz group | Benzylic carbon of the Cbz protecting group. |

| ~54 | α-C of D-phenylalanine | |

| ~43-44 | α-C of Glycine residues | Two signals may be observed. |

| ~37 | β-C of D-phenylalanine |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Expected m/z | Ion Species | Notes |

| ESI+ | 414.16 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak. |

| ESI+ | 436.14 | [M+Na]⁺ | Adduct with sodium is commonly observed. |

| ESI+ | 452.11 | [M+K]⁺ | Adduct with potassium may be present. |

| ESI- | 412.15 | [M-H]⁻ | The deprotonated molecular ion. |

| MS/MS | Varies | Fragment Ions | Fragmentation would likely occur at the amide bonds, leading to characteristic b and y ions. Loss of the Cbz group (135 Da) or the benzyl (B1604629) group (91 Da) from the precursor ion is also expected. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |

| ~3300 | N-H stretch | Amide | Broad band, indicating hydrogen bonding. |

| ~3030 | Aromatic C-H stretch | Aromatic rings | |

| ~2800-3300 | O-H stretch | Carboxylic acid | Very broad band, may overlap with N-H stretch. |

| ~1760 | C=O stretch | Cbz urethane carbonyl | |

| ~1700-1720 | C=O stretch | Carboxylic acid | |

| ~1630-1680 | C=O stretch (Amide I) | Amide | Strong absorption, indicative of the peptide backbone. |

| ~1510-1550 | N-H bend (Amide II) | Amide | |

| ~1450, ~1500 | C=C stretch | Aromatic rings | |

| ~1250 | C-O stretch | Cbz group and COOH | |

| ~690, ~750 | C-H out-of-plane bend | Monosubstituted benzene | Characteristic bands for the phenyl groups. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for peptides as it helps to resolve amide proton signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the peptide (e.g., 1-10 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation. Collision-induced dissociation (CID) is a common fragmentation method.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr (potassium bromide) pellet by grinding a small amount of the peptide with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Visualization of Experimental Workflow

The following diagrams illustrate a typical workflow for the synthesis and spectroscopic characterization of a protected peptide like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a protected peptide.

Caption: Logical relationship of spectroscopic data for structural elucidation.

An In-depth Technical Guide to the Solubility Profile of N-Cbz-glycyl-glycyl-D-phenylalanine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of N-Cbz-glycyl-glycyl-D-phenylalanine. Due to the limited availability of specific experimental data in public literature, this document outlines a predicted profile based on the physicochemical properties of its constituent components. Furthermore, it details standardized experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, providing researchers with the necessary methodologies to ascertain the precise solubility parameters for their specific applications.

Introduction

This compound is a protected tripeptide commonly used as an intermediate in peptide synthesis. The N-terminal carboxybenzyl (Cbz) protecting group allows for controlled, stepwise elongation of peptide chains. Understanding the solubility of such intermediates is critical for optimizing reaction conditions, purification processes, and formulation development. Inadequate solubilization can lead to inaccurate concentration assessments, low reaction yields, and experimental failure.[1][2] This guide addresses the solubility of this compound by analyzing its structural components and providing detailed protocols for its empirical determination.

Predicted Solubility Profile

Structural Analysis:

-

N-Carboxybenzyl (Cbz) Group: This is a large, hydrophobic aromatic group. It significantly decreases aqueous solubility and promotes solubility in organic solvents.[3][4]

-

Glycyl-glycyl Backbone: Glycine (B1666218) is the simplest amino acid and is considered polar, contributing favorably to aqueous solubility.[5] The di-glycine unit provides flexibility and hydrogen bonding opportunities.

-

D-phenylalanine Residue: The benzyl (B1604629) side chain of phenylalanine is non-polar and hydrophobic, which tends to decrease solubility in aqueous solutions.[6][7]

-

C-Terminal Carboxylic Acid: The free carboxyl group is ionizable. At pH values above its pKa (typically around 2-3), it will be deprotonated to a carboxylate, imparting a negative charge and increasing solubility in aqueous media.[1][8]

Overall Prediction: The molecule possesses two significant hydrophobic moieties (the Cbz group and the phenylalanine side chain) and a polar peptide backbone with a terminal carboxylic acid. This structure suggests that this compound is likely to be:

-

Poorly soluble in neutral aqueous solutions (e.g., pure water, PBS pH 7.4).

-

Solubility in aqueous solutions may increase at higher pH due to the ionization of the C-terminal carboxyl group.[1][9]

-

Readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][10]

-

Moderately to sparingly soluble in other organic solvents like methanol, ethanol, and acetonitrile.[11]

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the predicted solubility of this compound in commonly used laboratory solvents. This table should be used as a guideline for initial solvent screening.

| Solvent System | Predicted Solubility | Rationale / Remarks |

| Aqueous Solvents | ||

| Deionized Water (pH ~6-7) | Sparingly Soluble / Insoluble | The presence of two large hydrophobic groups (Cbz and phenyl) likely outweighs the polarity of the peptide backbone. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly Soluble / Insoluble | Similar to water; high salt concentration could potentially decrease solubility further ("salting out"). |

| Basic Buffer (e.g., 0.1M Ammonium Bicarbonate, pH > 8) | Slightly Soluble | Deprotonation of the C-terminal carboxyl group to a negatively charged carboxylate should enhance aqueous solubility.[2][9] |

| Acidic Buffer (e.g., 10% Acetic Acid, pH < 3) | Sparingly Soluble / Insoluble | The C-terminal carboxyl group will be protonated and uncharged, offering no solubility advantage. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent, highly effective for dissolving peptides with hydrophobic character.[1][10] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a common choice for dissolving protected peptides.[10] |

| Methanol / Ethanol | Moderately Soluble | May require sonication or gentle warming to achieve higher concentrations. |

| Acetonitrile (ACN) | Sparingly to Moderately Soluble | Often used in combination with water for HPLC; pure ACN may be less effective than DMSO or DMF. |

Experimental Protocols for Solubility Determination

To obtain quantitative data, a systematic experimental approach is required. The following protocols describe the determination of thermodynamic (equilibrium) and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[12][13]

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial (e.g., glass vial with a screw cap). The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[1][2]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved peptide in the diluted supernatant using a validated analytical method, such as:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve is generated using standards of known concentrations.

-

UV-Vis Spectrophotometry: Measure the absorbance at a wavelength corresponding to the maximal absorbance of the Cbz group or phenyl ring (typically around 257 nm) and calculate the concentration using a standard curve.

-

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility, by accounting for the dilution factor. The result is typically expressed in mg/mL or mM.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Assay)

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer.[14][15]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

-

Assay Plate Preparation: In a multi-well plate (e.g., 96-well UV-transparent plate), add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Serial Addition: Add small, increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer. This creates a range of final peptide concentrations and final DMSO percentages. A liquid handling system can be used for precision.

-

Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).

-

Data Analysis: Plot the measured turbidity against the peptide concentration. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a peptide.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative data for this compound solubility is not widely published, a qualitative assessment based on its chemical structure predicts poor aqueous solubility at neutral pH and good solubility in polar aprotic organic solvents like DMSO. For researchers requiring precise quantitative data, the detailed experimental protocols for thermodynamic and kinetic solubility provided in this guide offer a robust framework for empirical determination. Accurate assessment of solubility is a cornerstone of successful peptide chemistry, ensuring reliability and reproducibility in research and development settings.

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. jpt.com [jpt.com]

- 3. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. greentech.fr [greentech.fr]

- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]

- 6. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 9. genscript.com [genscript.com]

- 10. lifetein.com [lifetein.com]

- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 14. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 15. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Cbz Group: A Technical Guide to its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group stands as a cornerstone in the history and practice of peptide synthesis. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development revolutionized the field, enabling the controlled, stepwise assembly of amino acids into defined peptide chains for the first time.[1] While modern solid-phase peptide synthesis (SPPS) is often dominated by Fmoc and Boc strategies, the Cbz group remains highly relevant, particularly in solution-phase synthesis, fragment condensation, and specific applications where its unique properties offer distinct advantages.[2][3] This technical guide provides an in-depth exploration of the Cbz group's core functionalities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of the Cbz Protecting Group

The Cbz group, a benzyloxycarbonyl moiety, protects the α-amino group of an amino acid as a carbamate.[4] This protection serves a critical purpose: it prevents the nucleophilic amino group from engaging in unwanted side reactions during the activation and coupling of the carboxyl group of the same or another amino acid.[5]

Key Characteristics:

-

Stability: The Cbz group is notably stable under a wide range of conditions, including both acidic and basic environments, which allows for the selective removal of other protecting groups.[6][7]

-

Orthogonality: It forms an orthogonal set with the acid-labile Boc (tert-butoxycarbonyl) and base-labile Fmoc (9-fluorenylmethyloxycarbonyl) groups.[8] This orthogonality is fundamental to complex synthetic strategies where multiple protecting groups must be removed at different stages.

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of amino acid derivatives, which can simplify purification by recrystallization.[9]

-

Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis, a reductive cleavage that is exceptionally mild and occurs at neutral pH.[1] Alternative deprotection methods involving strong acids or other reducing agents are also available.[10]

Data Presentation: A Quantitative Overview

The efficiency of both the introduction and removal of the Cbz group is crucial for its practical application. The following tables summarize quantitative data on reaction yields and conditions.

Table 1: Cbz Protection of Various Amines and Amino Acid Esters

This table presents the yields for the N-benzyloxycarbonylation of a range of amines, including amino acid derivatives, using benzyl (B1604629) chloroformate (Cbz-Cl) in an aqueous medium. This eco-friendly protocol demonstrates high efficiency across diverse substrates.[5]

| Entry | Substrate | Time (min) | Yield (%) |

| 1 | Benzylamine | 2 | 98 |

| 2 | n-Butylamine | 2 | 96 |

| 3 | Cyclohexylamine | 3 | 97 |

| 4 | Aniline | 5 | 92 |

| 5 | 4-Methylaniline | 5 | 94 |

| 6 | 4-Methoxyaniline | 6 | 93 |

| 7 | 4-Chloroaniline | 8 | 90 |

| 8 | Pyrrolidine | 2 | 98 |

| 9 | Piperidine | 2 | 97 |

| 10 | L-Alanine methyl ester | 5 | 95 |

| 11 | L-Phenylalanine methyl ester | 5 | 96 |

| 12 | L-Valine methyl ester | 6 | 94 |

| 13 | L-Proline methyl ester | 5 | 95 |

| 14 | Glycine ethyl ester | 4 | 96 |

Data sourced from Venkateswarlu, K., & Vijitha, R. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science.[5]

Table 2: Comparative Analysis of Cbz Deprotection Methods

The choice of deprotection method depends on the substrate's sensitivity to other functional groups. Catalytic hydrogenolysis is the most common method, but alternatives exist for specific applications.

| Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Temp. | Time | Yield (%) | Key Features |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | MeOH or EtOH | RT | 1-4 h | >95 | Standard, high efficiency; can reduce other functional groups.[11] |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH | RT | 0.5-2 h | >95 | Rapid, mild, avoids flammable H₂ gas, often more selective.[8] |

| Catalytic Transfer Hydrogenation | 10% Pd/C | 1,4-Cyclohexadiene | EtOH | RT | 1.5 h | >99 | Very rapid deprotection compared to cyclohexene. |

| Acidolysis | HBr in Acetic Acid | N/A | Acetic Acid | RT | 1-2 h | Variable | Harsh conditions, useful when hydrogenation is not feasible.[10] |

| Lewis Acid-Mediated | AlCl₃ | N/A | HFIP | RT | 0.5-3 h | High | Mild, safe, and tolerates reducible groups like nitro and double bonds.[12] |

| Nucleophilic Deprotection | 2-Mercaptoethanol | N/A | DMA | 75 °C | 1-3 h | High | Useful for substrates with sensitive functionalities incompatible with hydrogenolysis.[12] |

Experimental Protocols

The following sections provide detailed methodologies for the protection of an amino acid with the Cbz group and its subsequent removal.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the general procedure for the N-protection of an amino acid using benzyl chloroformate under aqueous alkaline conditions.

Materials:

-

Amino Acid (e.g., Phenylalanine)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl Acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), 1M

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with vigorous stirring.[2]

-

Addition of Cbz-Cl: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1-1.5 eq) dropwise to the stirring solution.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield the pure N-Cbz-protected amino acid. A typical yield for this procedure is around 90%.[2]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for removing the Cbz group using palladium on carbon as a catalyst and hydrogen gas.

Materials:

-

N-Cbz-protected peptide

-

Palladium on Carbon (10% Pd/C)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

-

Celite® or a similar filter aid

-

Reaction flask, stir bar, vacuum filtration apparatus

Procedure:

-

Dissolution: Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent such as methanol or ethanol in a reaction flask equipped with a stir bar.[8]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount is typically 5-10% by weight relative to the substrate. The catalyst can be pyrophoric and should be handled with care.[8]

-

Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas three times to ensure an inert atmosphere.[8]

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed. Reaction times can vary from 1 to several hours.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the deprotected peptide. Further purification is typically not required for the deprotection step itself, but the crude product can be carried forward to the next synthesis step or purified by chromatography if necessary.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the Cbz protecting group.

Cbz Protection Mechanism

Caption: Mechanism of amine protection using the Cbz group.

Cbz Deprotection by Catalytic Hydrogenolysis

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

General Workflow for Solution-Phase Dipeptide Synthesis

Caption: Workflow for solution-phase dipeptide synthesis using Cbz.

Conclusion

The Cbz protecting group, though one of the oldest, maintains a significant and strategic role in modern peptide chemistry. Its robust stability, orthogonality to other common protecting groups, and the mild, clean conditions of its primary deprotection method ensure its continued relevance.[2] For researchers in peptide synthesis and drug development, a thorough understanding of the Cbz group's advantages, limitations, and practical application is essential for designing efficient and successful synthetic routes, particularly in the realm of solution-phase synthesis and the preparation of complex peptide fragments.

References

- 1. researchgate.net [researchgate.net]

- 2. thalesnano.com [thalesnano.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijacskros.com [ijacskros.com]

- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

The Emergence of N-Cbz-glycyl-glycyl-D-phenylalanine as a Bespoke ADC Linker: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and rationale behind the use of N-Cbz-glycyl-glycyl-D-phenylalanine as a specialized cleavable linker in Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying enzymatic mechanisms, synthesis protocols, and evaluation methodologies that underscore its utility in targeted cancer therapy.

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates represent a cornerstone of modern precision oncology, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which bridges these two components, is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release within the target cancer cell. Among the various linker strategies, protease-cleavable linkers have gained prominence due to their ability to exploit the unique enzymatic milieu of the tumor microenvironment and intracellular compartments.

This guide focuses on the this compound tripeptide linker, a sophisticated design that leverages the enzymatic activity of lysosomal proteases, particularly Cathepsin B, for controlled drug release.

The Rationale for a Tripeptide Design: Leveraging Cathepsin B Specificity

The selection of a peptide sequence as an ADC linker is predicated on its susceptibility to cleavage by proteases that are overexpressed in tumor cells, most notably Cathepsin B, a lysosomal cysteine protease.[] The fundamental principle involves the ADC being internalized upon binding to its target antigen on the cancer cell surface, followed by trafficking to the lysosome. Inside the lysosome, the high concentration of Cathepsin B recognizes and cleaves the peptide linker, liberating the cytotoxic payload.

The design of the Gly-Gly-Phe sequence is informed by studies on the substrate specificity of Cathepsin B. While the dipeptide Valine-Citrulline (Val-Cit) is a well-established and widely used Cathepsin B-cleavable linker, research into optimizing linker stability and cleavage kinetics has led to the exploration of alternative peptide sequences.[2][3] Cathepsin B exhibits a preference for aromatic residues at the P2 position and can accommodate various amino acids at the P1 and P3 positions (following the Schechter and Berger nomenclature).[4][5] The Gly-Gly-Phe sequence, with phenylalanine at the P1' position, is designed to be an efficient substrate for Cathepsin B-mediated hydrolysis.

The inclusion of a D-phenylalanine residue is a strategic modification aimed at enhancing the plasma stability of the linker. Peptide linkers composed entirely of L-amino acids can be susceptible to premature cleavage by extracellular proteases in systemic circulation, leading to off-target toxicity. The incorporation of a D-amino acid can render the peptide bond more resistant to these circulating proteases, thereby increasing the ADC's half-life and ensuring that the payload remains attached to the antibody until it reaches the target cell.

The N-terminal Carbobenzyloxy (Cbz) group serves as a protecting group during synthesis and can also contribute to the overall stability and hydrophobicity of the linker-payload complex.

Mechanism of Action: A Stepwise Release Cascade

The intracellular release of the cytotoxic payload from an ADC employing the this compound linker is a meticulously orchestrated process.

A crucial component often used in conjunction with peptide linkers is a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[3][6] Following the enzymatic cleavage of the peptide sequence, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active cytotoxic drug.

Quantitative Data and Comparative Analysis

While direct, publicly available head-to-head comparative data for the this compound linker is limited, its performance can be contextualized by examining data from well-characterized peptide linkers. The key parameters for evaluating a linker's efficacy are its stability in plasma and its cleavage rate by the target protease.

| Linker Type | Cleavage Condition | Half-life / % Release | Reference |

| Protease-Sensitive | |||

| Val-Cit | Cathepsin B | t1/2 = 240 minutes | [7] |

| Phe-Lys | Cathepsin B | t1/2 = 8 minutes | [7] |

| Val-Ala | Cathepsin B | Cleaved at half the rate of Val-Cit | [7] |

| Plasma Stability | |||

| Val-Cit based ADC | Human Plasma | >95% intact after 7 days | [8] |

| Disulfide Linker | Human Plasma | ~50% reduction after 3 hours (in presence of 5 mM Glutathione) | [7] |

| Hydrazone Linker | Human Plasma (pH 7.4) | >90% intact after 48 hours | [8] |

Table 1: Comparative Data for Different Cleavable Linkers.

The rationale for using a tripeptide like Gly-Gly-D-Phe is to achieve a balance between high plasma stability (a characteristic often superior to simple disulfide or hydrazone linkers) and efficient, yet controlled, enzymatic cleavage within the lysosome. The rate of cleavage is a critical parameter; a linker that is cleaved too rapidly may not be ideal for all payloads, while one that is cleaved too slowly could diminish the ADC's potency.

Experimental Protocols

The development and validation of an ADC with the this compound linker involves a series of well-defined experimental protocols.

Synthesis of this compound Linker

The synthesis of the this compound linker is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

A generalized solution-phase synthesis could involve the sequential coupling of the protected amino acids using a carbodiimide (B86325) coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).[9]

In Vitro Cathepsin B Cleavage Assay

This assay is crucial for determining the susceptibility of the linker to enzymatic cleavage.

Objective: To quantify the rate of payload release from a model conjugate in the presence of purified Cathepsin B.

Materials:

-

N-Cbz-Gly-Gly-D-Phe-PABC-Payload conjugate

-

Purified human Cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Incubate the conjugate at a defined concentration in the assay buffer at 37°C.

-

Initiate the reaction by adding a predetermined amount of Cathepsin B.

-

At various time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact conjugate.

-

Plot the concentration of the released payload over time to determine the cleavage kinetics.

Plasma Stability Assay

This assay evaluates the stability of the ADC in a physiological environment.

Objective: To measure the extent of premature payload release from the ADC in human plasma.

Procedure:

-

Incubate the ADC at a specific concentration in human plasma at 37°C.

-

At various time points, take aliquots and process them to separate the ADC from plasma proteins (e.g., by affinity capture using Protein A/G beads).

-

Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

-

Alternatively, the plasma can be analyzed for the presence of the released payload.

Mass Spectrometry Analysis of ADC Catabolites

This analysis identifies the cleavage products and confirms the mechanism of payload release.

Signaling Pathways and Downstream Effects

The signaling pathways affected by an ADC are primarily determined by the mechanism of action of the cytotoxic payload, not the linker itself. Once the this compound linker is cleaved and the payload is released, the drug can exert its therapeutic effect. Common cytotoxic payloads and their targets include:

-

Auristatins (e.g., MMAE): Microtubule inhibitors that disrupt the formation of the mitotic spindle, leading to cell cycle arrest in G2/M phase and subsequent apoptosis.

-

Maytansinoids (e.g., DM1): Also microtubule inhibitors with a similar mechanism of action to auristatins.

-

Calicheamicins: DNA-damaging agents that cause double-strand breaks in DNA, triggering apoptosis.

-

PBD (pyrrolobenzodiazepine) dimers: DNA minor groove alkylating agents that form covalent crosslinks, leading to cell death.

The specific signaling cascades activated downstream of these events (e.g., caspase activation, p53 signaling) are payload-dependent.

Conclusion

The this compound linker represents a sophisticated and rationally designed component for the development of next-generation ADCs. Its tripeptide structure is tailored for efficient cleavage by lysosomal Cathepsin B, while the inclusion of a D-amino acid and an N-terminal Cbz group are strategic modifications to enhance plasma stability and prevent premature drug release. The detailed experimental protocols outlined in this guide provide a framework for the synthesis, evaluation, and validation of ADCs employing this advanced linker technology. As the field of antibody-drug conjugates continues to evolve, the principles of rational linker design, as exemplified by this compound, will remain paramount in the quest for more effective and safer cancer therapies.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 4. Cathepsin B carboxydipeptidase specificity analysis using internally quenched fluorescent peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles [mdpi.com]

Physicochemical Properties of Benzyloxycarbonyl-Gly-Gly-D-Phe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-Gly-Gly-D-Phe (Z-Gly-Gly-D-Phe) is a protected tripeptide of significant interest in the fields of medicinal chemistry and drug development. The benzyloxycarbonyl (Z) group serves as a crucial amine-protecting group in peptide synthesis, while the Gly-Gly-D-Phe sequence may act as a mimetic or an inhibitor in various biological pathways. The D-configuration of the phenylalanine residue can confer resistance to enzymatic degradation, enhancing the peptide's potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and characterization, and a hypothesized biological role based on related compounds.

Physicochemical Data

The following tables summarize the key physicochemical properties of benzyloxycarbonyl-Gly-Gly-D-Phe and its constituent amino acids. It is important to note that while some data for the specific tripeptide is available, other values are estimated based on structurally similar compounds due to a lack of published experimental data for this exact molecule.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃N₃O₆ | N/A |

| Molecular Weight | 413.42 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 125-126 °C (for Z-Gly-L-Phe-OH) | [2] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Methanol. Soluble in Ethanol. | [1][2] |

| Amino Acid Residue | Molecular Weight ( g/mol ) | Charge at pH 7.4 | Hydrophobicity (Kyte-Doolittle) |

| Glycine (B1666218) (Gly) | 75.07 | Neutral | -0.4 |

| D-Phenylalanine (D-Phe) | 165.19 | Neutral | 2.8 |

Experimental Protocols

I. Synthesis of Benzyloxycarbonyl-Gly-Gly-D-Phe via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general method for the synthesis of Z-Gly-Gly-D-Phe on a solid support, a common and efficient technique in peptide chemistry[3][4].

A. Materials and Reagents:

-

Fmoc-D-Phe-Wang resin

-

Fmoc-Gly-OH

-

Benzyloxycarbonyl-Glycine (Z-Gly-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

B. Synthesis Workflow:

Solid-Phase Peptide Synthesis (SPPS) Workflow for Z-Gly-Gly-D-Phe.

C. Step-by-Step Procedure:

-

Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes.

-

First Deprotection: Remove the Fmoc group from the D-phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

-

First Coupling (Glycine): Couple Fmoc-Gly-OH to the deprotected D-phenylalanine. Pre-activate Fmoc-Gly-OH with DIC and HOBt in DMF for 10 minutes, then add the mixture to the resin and shake for 2 hours.

-

Washing: Wash the resin with DMF.

-

Second Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF.

-

Second Coupling (Z-Glycine): Couple Z-Gly-OH to the deprotected glycine residue. Pre-activate Z-Gly-OH with DIC and HOBt in DMF for 10 minutes, then add to the resin and shake for 2 hours.

-

Final Washing: Wash the resin sequentially with DMF and DCM and dry under vacuum.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Purification and Characterization

A. Purification by RP-HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of mobile phase B (e.g., 5-95% over 30 minutes) is typically used to elute the peptide[5][6].

-

Detection: UV detection at 220 nm and 280 nm.

B. Characterization by Mass Spectrometry:

Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptide. The expected fragmentation patterns for peptides include b- and y-ions resulting from cleavage of the peptide bonds[7][8].

-

Expected Monoisotopic Mass: 413.1638 g/mol for [M+H]⁺.

-

Expected Fragmentation:

-

b-ions (N-terminal fragments):

-

b₁ (Z-Gly): m/z 208.09

-

b₂ (Z-Gly-Gly): m/z 265.11

-

-

y-ions (C-terminal fragments):

-

y₁ (D-Phe): m/z 166.09

-

y₂ (Gly-D-Phe): m/z 223.11

-

-

C. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Z-group: Aromatic protons (~7.3 ppm), CH₂ (~5.0 ppm).

-

Glycine residues: α-CH₂ (~3.6-3.8 ppm), NH (~8.0-8.3 ppm).

-

D-Phenylalanine residue: α-CH (~4.3-4.5 ppm), β-CH₂ (~2.8-3.1 ppm), aromatic protons (~7.2 ppm), NH (~8.1-8.4 ppm), COOH (~12-13 ppm).

-

-

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Z-group: Aromatic carbons (~127-137 ppm), CH₂ (~65 ppm), C=O (~156 ppm).

-

Glycine residues: α-C (~41-43 ppm), C=O (~169-171 ppm).

-

D-Phenylalanine residue: α-C (~54-56 ppm), β-C (~37 ppm), aromatic carbons (~126-138 ppm), C=O (~172-174 ppm).

-

Hypothesized Biological Activity and Signaling Pathway

While the specific biological function of Z-Gly-Gly-D-Phe is not well-documented, peptides with similar structures have been shown to act as inhibitors of viral membrane fusion and proteases[13][14][15]. For instance, the peptide Z-D-Phe-L-Phe-Gly has demonstrated anti-viral activity by inhibiting membrane fusion[13]. It is hypothesized that Z-Gly-Gly-D-Phe may also interfere with protein-protein interactions critical for biological processes such as viral entry or enzymatic catalysis.

The following diagram illustrates a hypothetical mechanism where Z-Gly-Gly-D-Phe acts as a competitive inhibitor of a viral fusion protein, preventing the conformational changes required for membrane fusion and subsequent viral entry into a host cell.

Hypothetical Inhibition of Viral Membrane Fusion by Z-Gly-Gly-D-Phe.

Conclusion

Benzyloxycarbonyl-Gly-Gly-D-Phe is a synthetic tripeptide with potential applications in drug discovery and development. This guide has provided a summary of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a plausible hypothesis for its biological activity. Further research is warranted to fully elucidate its spectroscopic properties, solubility, and specific biological functions, which will be crucial for its future development as a therapeutic agent or a research tool.

References

- 1. Z-Gly-Phe-OH | CAS#:1170-76-9 | Chemsrc [chemsrc.com]

- 2. Z-GLY-PHE-OH | 1170-76-9 [amp.chemicalbook.com]

- 3. biomatik.com [biomatik.com]

- 4. peptide.com [peptide.com]

- 5. hplc.eu [hplc.eu]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mascot help: Peptide fragmentation [matrixscience.com]

- 8. benchchem.com [benchchem.com]

- 9. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Cbz-glycyl-glycyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solution-phase synthesis of the protected tripeptide, N-Cbz-glycyl-glycyl-D-phenylalanine. The synthesis is accomplished through a stepwise approach, involving the formation of the dipeptide N-Cbz-glycyl-glycine, followed by its coupling to the methyl ester of D-phenylalanine, and concluding with the saponification of the resulting tripeptide ester. This method is a classic example of peptide synthesis, employing common protecting group strategies and coupling reagents.

The protocols provided herein are based on established chemical principles and analogous synthetic procedures found in the literature. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Quantitative Data Summary

The following table outlines the reactants, reagents, and expected yields for each step of the synthesis.

| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio (equiv.) | Typical Yield (%) |

| 1. Synthesis of N-Cbz-glycyl-glycine | N-Cbz-glycine | 209.21 | 1.0 | 85-95 |

| Glycine (B1666218) methyl ester hydrochloride | 125.55 | 1.0 | ||

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | ||

| 1-Hydroxybenzotriazole (B26582) (HOBt) | 135.13 | 1.1 | ||

| Triethylamine (B128534) (TEA) | 101.19 | 1.0 | ||

| 2. Coupling to form this compound methyl ester | N-Cbz-glycyl-glycine | 266.25 | 1.0 | 80-90 |

| D-Phenylalanine methyl ester hydrochloride | 215.68 | 1.0 | ||

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | ||

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.1 | ||

| N-Methylmorpholine (NMM) | 101.15 | 1.0 | ||

| 3. Saponification to this compound | This compound methyl ester | 427.45 | 1.0 | 90-98 |

| Lithium Hydroxide (B78521) (LiOH) | 23.95 | 1.2 |

Experimental Protocols

Step 1: Synthesis of N-Cbz-glycyl-glycine

This procedure details the coupling of N-Cbz-glycine with glycine methyl ester, followed by saponification to yield the dipeptide acid.

-

Coupling Reaction:

-

To a solution of N-Cbz-glycine (1.0 equiv.) and glycine methyl ester hydrochloride (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 equiv.).

-

Add triethylamine (TEA) (1.0 equiv.) dropwise to neutralize the hydrochloride salt.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in DCM or DMF to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Dipeptide Ester:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-glycyl-glycine methyl ester.

-

-

Saponification of the Dipeptide Ester:

-

Dissolve the crude dipeptide ester in a mixture of methanol (B129727) and water.

-

Add lithium hydroxide (LiOH) (1.2 equiv.) and stir the mixture at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-glycyl-glycine, which can be further purified by recrystallization.

-

Step 2: Coupling of N-Cbz-glycyl-glycine with D-phenylalanine methyl ester

This step involves the formation of the tripeptide backbone.

-

Coupling Reaction:

-

Dissolve N-Cbz-glycyl-glycine (1.0 equiv.) and D-phenylalanine methyl ester hydrochloride (1.0 equiv.) in anhydrous DMF.

-

Cool the solution to 0 °C and add HOBt (1.1 equiv.).

-

Add N-methylmorpholine (NMM) (1.0 equiv.) to the mixture.

-

Add DCC (1.1 equiv.) and stir the reaction at 0 °C for 2 hours, followed by stirring at room temperature overnight.

-

-

Work-up and Purification:

-

Filter off the precipitated DCU.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude this compound methyl ester.

-

The crude product can be purified by silica (B1680970) gel column chromatography.

-

Step 3: Saponification of this compound methyl ester

The final step is the deprotection of the C-terminal methyl ester to yield the desired tripeptide acid.

-

Saponification Reaction:

-

Dissolve the purified tripeptide methyl ester (1.0 equiv.) in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add LiOH (1.2 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

-

Work-up and Final Product Isolation:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for N-Cbz-glycyl-glycyl-D-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-glycyl-glycyl-D-phenylalanine is a protected tripeptide that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The use of pre-synthesized peptide fragments, such as this N-terminally protected tripeptide, can significantly streamline the synthesis of complex peptides. This approach, known as segment condensation, can improve the efficiency and purity of the final product by reducing the number of individual coupling and deprotection steps, particularly for sequences prone to aggregation or difficult couplings. The N-terminal benzyloxycarbonyl (Cbz) protecting group is stable under the basic conditions used for Fmoc removal in standard Fmoc-based SPPS and can be retained in the final peptide or removed during the final acidic cleavage step, depending on the desired outcome and the specific cleavage conditions employed.[1][2]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis, including detailed protocols for its incorporation into a peptide chain, and information on cleavage and purification.

Applications

The primary application of this compound in SPPS is to introduce the Gly-Gly-D-Phe motif into a peptide sequence in a single coupling step. This is particularly advantageous for:

-

Accelerating the synthesis of long peptides: By adding three amino acid residues at once, the overall synthesis time is reduced.

-

Overcoming difficult couplings: Stepwise synthesis of glycine-rich sequences can sometimes be challenging. Using a pre-formed tripeptide can circumvent these issues.

-

Synthesizing peptides with specific N-terminal modifications: The Cbz group can be retained as a permanent N-terminal blocking group in the final peptide, which can be desirable for certain therapeutic or diagnostic applications.

-

Fragment condensation strategies: This protected tripeptide can be coupled to a resin-bound peptide fragment to build larger, more complex peptides.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, typical coupling efficiencies for peptide fragments in SPPS can range from 85% to over 95%, depending on the resin, coupling reagents, and the specific peptide sequence. Optimization of coupling time and temperature may be required to achieve optimal results.

Table 1: Reagents and Materials for Solid-Phase Synthesis

| Reagent/Material | Purpose | Recommended Grade |

| Rink Amide Resin | Solid support for C-terminal amide peptides | 100-200 mesh, ~0.5 mmol/g loading |

| Wang Resin | Solid support for C-terminal acid peptides | 100-200 mesh, ~0.8 mmol/g loading |

| This compound | Tripeptide building block | Synthesis Grade (≥98% purity) |

| Fmoc-protected amino acids | For peptide chain elongation | Synthesis Grade |

| HBTU/HOBt or HATU/HOAt | Coupling reagents | Peptide synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | Peptide synthesis grade |

| 20% Piperidine (B6355638) in DMF | Fmoc deprotection solution | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |